5,6-dinitro-1H-benzimidazol-2-amine
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Overview
Description
5,6-Dinitro-1H-benzimidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. The compound’s structure consists of a benzene ring fused with an imidazole ring, with nitro groups at positions 5 and 6 and an amino group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dinitro-1H-benzimidazol-2-amine typically involves the nitration of 1H-benzimidazol-2-amine The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
5,6-Dinitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation: The amino group at position 2 can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Amines or thiols as nucleophiles, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic or neutral medium.
Major Products Formed
Reduction: 5,6-Diamino-1H-benzimidazol-2-amine.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of this compound.
Scientific Research Applications
5,6-Dinitro-1H-benzimidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antiparasitic properties. Benzimidazole derivatives are known to inhibit the growth of various microorganisms and parasites.
Medicine: Explored for its potential anticancer, antiviral, and anti-inflammatory activities. Benzimidazole compounds have shown promise in targeting specific enzymes and pathways involved in these diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure and reactivity.
Mechanism of Action
The mechanism of action of 5,6-dinitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
5,6-Diamino-1H-benzimidazol-2-amine: A reduced form of 5,6-dinitro-1H-benzimidazol-2-amine with amino groups instead of nitro groups.
2-Substituted benzimidazoles: Compounds with various substituents at position 2, showing different biological activities.
Benzimidazole derivatives: A broad class of compounds with diverse substituents on the benzimidazole core, exhibiting a wide range of pharmacological properties.
Uniqueness
This compound is unique due to the presence of two nitro groups at positions 5 and 6, which impart distinct chemical reactivity and biological activities
Properties
Molecular Formula |
C7H5N5O4 |
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Molecular Weight |
223.15 g/mol |
IUPAC Name |
5,6-dinitro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H5N5O4/c8-7-9-3-1-5(11(13)14)6(12(15)16)2-4(3)10-7/h1-2H,(H3,8,9,10) |
InChI Key |
IFKPUFQFRKLTGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)N |
Origin of Product |
United States |
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